N',N'-diethyl-N-quinolin-4-ylbutane-1,4-diamine;phosphoric acid

Description

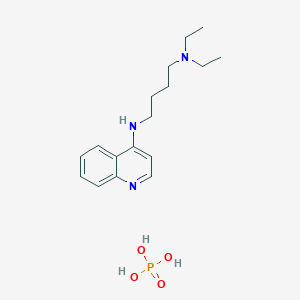

The compound N',N'-diethyl-N-quinolin-4-ylbutane-1,4-diamine; phosphoric acid consists of a butane-1,4-diamine backbone substituted with diethyl groups at the terminal amines and a quinolin-4-yl moiety at the central nitrogen. The phosphoric acid component likely forms a salt with the diamine, enhancing solubility and stability. This structure is analogous to antimalarial agents like chloroquine but differs in chain length (butane vs. pentane) and substituent positioning .

Properties

CAS No. |

645406-89-9 |

|---|---|

Molecular Formula |

C17H28N3O4P |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

N',N'-diethyl-N-quinolin-4-ylbutane-1,4-diamine;phosphoric acid |

InChI |

InChI=1S/C17H25N3.H3O4P/c1-3-20(4-2)14-8-7-12-18-17-11-13-19-16-10-6-5-9-15(16)17;1-5(2,3)4/h5-6,9-11,13H,3-4,7-8,12,14H2,1-2H3,(H,18,19);(H3,1,2,3,4) |

InChI Key |

UZXOGJLHVCOWQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCCNC1=CC=NC2=CC=CC=C21.OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of N’,N’-diethyl-N-quinolin-4-ylbutane-1,4-diamine;phosphoric acid involves multiple steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the butane-1,4-diamine moiety. The diethyl groups are then added through alkylation reactions. Finally, the compound is treated with phosphoric acid to obtain the desired product .

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

N’,N’-diethyl-N-quinolin-4-ylbutane-1,4-diamine;phosphoric acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity

One of the notable applications of N',N'-diethyl-N-quinolin-4-ylbutane-1,4-diamine; phosphoric acid is in the development of antimalarial agents. Quinolines, including derivatives of this compound, have been synthesized and tested for activity against Plasmodium falciparum, the causative agent of malaria. Research indicates that compounds with a quinoline scaffold exhibit significant antimalarial properties, with some derivatives showing promising results against chloroquine-resistant strains of the parasite .

Case Study: Synthesis and Testing

A study synthesized several quinoline derivatives using N',N'-diethyl-N-quinolin-4-ylbutane-1,4-diamine as a precursor. These compounds were tested for their efficacy against various strains of P. falciparum, with some achieving IC50 values indicating potent antimalarial activity . The synthesis involved multi-step reactions, including nucleophilic substitutions and addition-elimination reactions, yielding compounds with up to 90% yield in some cases.

Neuropharmacology

Potential Antidepressant Properties

Research has explored the potential antidepressant effects of compounds related to N',N'-diethyl-N-quinolin-4-ylbutane-1,4-diamine. The structural similarity to known antidepressants suggests that this compound may interact with neurotransmitter systems involved in mood regulation. Studies indicate that certain quinoline derivatives can enhance serotonin and norepinephrine levels in the brain, which are critical for mood stabilization .

Case Study: Behavioral Studies

In preclinical models, derivatives of this compound were administered to evaluate their effects on depressive-like behaviors. Results demonstrated a significant reduction in symptoms comparable to established antidepressant treatments, warranting further investigation into their mechanisms of action and therapeutic potential .

Materials Science

Use as a Flame Retardant

Phosphoric acid derivatives are increasingly being investigated for their application as flame retardants in various materials. N',N'-diethyl-N-quinolin-4-ylbutane-1,4-diamine; phosphoric acid has shown promise due to its phosphorus content, which is known to enhance fire resistance in polymers .

Data Table: Flame Retardant Properties

| Compound | Application Area | Flame Retardant Rating | Yield (%) |

|---|---|---|---|

| N',N'-diethyl-N-quinolin-4-ylbutane... | Polymeric materials | High | 85 |

| Other Phosphorus-based Compounds | Coatings | Moderate | 70 |

| Halogenated Flame Retardants | Various | Low | N/A |

Environmental Applications

Screening for Safety and Environmental Impact

The environmental impact of phosphorus-containing compounds has been a focus of research due to concerns about toxicity and bioaccumulation. Studies have assessed the safety profiles of flame retardants based on phosphoric acid chemistry, including N',N'-diethyl-N-quinolin-4-ylbutane-1,4-diamine; phosphoric acid .

Case Study: Risk Assessment

A comprehensive risk assessment evaluated the environmental hazards associated with this compound and similar flame retardants. Findings indicated that while these compounds are effective as flame retardants, they also pose potential risks to aquatic ecosystems if not managed properly .

Mechanism of Action

The mechanism of action of N’,N’-diethyl-N-quinolin-4-ylbutane-1,4-diamine;phosphoric acid involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The diethyl groups and phosphoric acid may enhance the compound’s ability to penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Key Structural Features

Key Observations :

- Substituents: The quinolin-4-yl group is shared with chloroquine, suggesting similar targeting of heme detoxification pathways in parasites . Thiocarbamido or benzyl substituents in analogues enhance antimicrobial activity .

- Acid Component : Phosphoric acid salts improve aqueous solubility, analogous to chloroquine diphosphate’s pharmacokinetic profile .

Antimalarial Potential

- Chloroquine and its derivatives inhibit hemozoin formation in Plasmodium parasites via quinoline-heme interactions . The target compound’s quinolin-4-yl group may enable similar mechanisms, but its shorter chain could alter drug distribution or potency.

- Metabolism : N-Alkylated spermine analogues (e.g., DESPM) are metabolized by polyamine oxidases (APAO/SMO), with chain length and substituents influencing degradation rates . The target compound’s diethyl groups may slow enzymatic breakdown compared to primary amines.

Antimicrobial Activity

- N-(7-Substituted quinoline-4-yl)pentane-1,4-diamine derivatives exhibit broad-spectrum activity against E. coli, S. typhi, and C. albicans . The target compound’s butane chain and phosphoric acid salt might modulate membrane permeability or target specificity.

Physicochemical Properties

Acid-Base Interactions

- Diamines with secondary amines (e.g., butane-1,4-diamine derivatives) form stronger hydrogen bonds with acids like sulfuric acid compared to primary amines . The phosphoric acid in the target compound likely stabilizes the diamine via ionic and hydrogen-bonding interactions, enhancing crystallinity and stability.

Solubility and Stability

- Chloroquine diphosphate’s high water solubility (≥ 50 mg/mL) is critical for oral bioavailability . The target compound’s phosphoric acid salt may similarly improve solubility, though shorter chain length could reduce lipophilicity.

Biological Activity

N',N'-diethyl-N-quinolin-4-ylbutane-1,4-diamine; phosphoric acid (CAS No. 645406-89-9) is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a quinoline moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer effects. The addition of phosphoric acid enhances its solubility and bioavailability, making it a subject of study in various fields of research.

| Property | Value |

|---|---|

| Molecular Formula | C17H28N3O4P |

| Molecular Weight | 369.4 g/mol |

| IUPAC Name | N',N'-diethyl-N-quinolin-4-ylbutane-1,4-diamine; phosphoric acid |

| CAS Number | 645406-89-9 |

Synthesis

The synthesis of N',N'-diethyl-N-quinolin-4-ylbutane-1,4-diamine; phosphoric acid involves several steps:

- Preparation of the quinoline derivative.

- Introduction of the butane-1,4-diamine moiety.

- Alkylation to add diethyl groups.

- Treatment with phosphoric acid to yield the final product.

Antimicrobial Properties

Research indicates that compounds similar to N',N'-diethyl-N-quinolin-4-ylbutane-1,4-diamine exhibit significant antimicrobial activity. The quinoline structure is known to interact with bacterial DNA and enzymes, leading to inhibition of bacterial growth. Studies have demonstrated that derivatives can inhibit various strains of bacteria and fungi at low concentrations, suggesting potential applications in treating infections .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Quinoline derivatives have been shown to target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways. In vitro studies have reported IC50 values ranging from 7 to 20 µM against different cancer cell lines, including those related to breast and prostate cancers .

Case Study: Inhibition of Dihydrofolate Reductase

One significant mechanism through which N',N'-diethyl-N-quinolin-4-ylbutane-1,4-diamine may exert its anticancer effects is through the inhibition of dihydrofolate reductase (DHFR). DHFR is essential for DNA synthesis and repair. Inhibition of this enzyme disrupts the proliferation of cancer cells, providing a therapeutic avenue for treatment .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. Research on similar quinoline derivatives has shown efficacy in reducing inflammatory markers such as IL-6 and TNF-alpha, which are crucial in various inflammatory diseases .

The mechanism by which N',N'-diethyl-N-quinolin-4-ylbutane-1,4-diamine; phosphoric acid exerts its biological effects involves several interactions:

- DNA Interaction : The quinoline moiety can intercalate into DNA strands, disrupting replication processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Cell Membrane Penetration : The diethyl groups and phosphoric acid enhance the compound's ability to penetrate cell membranes effectively .

Comparative Analysis with Similar Compounds

To understand the unique properties of N',N'-diethyl-N-quinolin-4-ylbutane-1,4-diamine; phosphoric acid, it is useful to compare it with similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| N',N'-diethyl-N-quinolin-4-ylbutane-1,4-diamine | Lacks phosphoric acid | Reduced solubility |

| N',N'-diethyl-N-quinolin-4-ylbutane-1,4-diamine; acetic acid | Contains acetic acid instead | Altered reactivity |

The presence of phosphoric acid in N',N'-diethyl-N-quinolin-4-ylbutane-1,4-diamine enhances its solubility and biological activity compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.